molecular formula C15H19NO3S B1391525 (1r,3s,5R,7S)-6-Tosyl-2-oxa-6-azaadamantane CAS No. 35986-02-8

(1r,3s,5R,7S)-6-Tosyl-2-oxa-6-azaadamantane

Cat. No.: B1391525
CAS No.: 35986-02-8
M. Wt: 293.4 g/mol
InChI Key: DMHPIBKXATYXKC-UHFFFAOYSA-N
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Description

(1r,3s,5R,7S)-6-Tosyl-2-oxa-6-azaadamantane: is a synthetic organic compound characterized by its unique adamantane structure, which includes a tosyl group, an oxa bridge, and an aza bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1r,3s,5R,7S)-6-Tosyl-2-oxa-6-azaadamantane typically involves multiple steps, starting from readily available precursors. One common method involves the tosylation of an adamantane derivative, followed by the introduction of the oxa and aza bridges through cyclization reactions. The reaction conditions often require the use of strong acids or bases, as well as elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and improved scalability.

Chemical Reactions Analysis

Types of Reactions: (1r,3s,5R,7S)-6-Tosyl-2-oxa-6-azaadamantane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the tosyl group.

    Substitution: Nucleophilic substitution reactions can occur at the tosyl group, where nucleophiles such as amines or thiols replace the tosyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Amines, thiols, polar solvents, moderate temperatures.

Major Products Formed:

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with the tosyl group removed.

    Substitution: Substituted derivatives with new functional groups replacing the tosyl group.

Scientific Research Applications

Chemistry: (1r,3s,5R,7S)-6-Tosyl-2-oxa-6-azaadamantane is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound can be used as a molecular probe to study the interactions between proteins and small molecules. Its rigid structure and functional groups make it suitable for binding studies and structure-activity relationship investigations.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its unique structure can be exploited to create molecules with specific biological activities, such as enzyme inhibitors or receptor modulators.

Industry: In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings. Its stability and functional groups make it a valuable component in the formulation of high-performance materials.

Mechanism of Action

The mechanism of action of (1r,3s,5R,7S)-6-Tosyl-2-oxa-6-azaadamantane depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the tosyl group and the rigid adamantane core can enhance binding affinity and selectivity.

Molecular Targets and Pathways:

    Enzymes: The compound can inhibit enzyme activity by binding to the active site or allosteric sites.

    Receptors: It can modulate receptor activity by acting as an agonist or antagonist, depending on the functional groups present.

Comparison with Similar Compounds

    (1r,3s,5R,7S)-3-Nitroadamantan-1-amine: This compound shares the adamantane core but has a nitro group instead of a tosyl group.

    (1r,3s,5R,7S)-1,3-Adamantanediamine: Another similar compound with two amine groups attached to the adamantane core.

Uniqueness: (1r,3s,5R,7S)-6-Tosyl-2-oxa-6-azaadamantane is unique due to the presence of both oxa and aza bridges, as well as the tosyl group. These features provide distinct chemical properties and reactivity patterns, making it a valuable compound for various applications.

Properties

IUPAC Name

6-(4-methylphenyl)sulfonyl-2-oxa-6-azatricyclo[3.3.1.13,7]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S/c1-10-2-4-15(5-3-10)20(17,18)16-11-6-13-8-12(16)9-14(7-11)19-13/h2-5,11-14H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHPIBKXATYXKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3CC4CC2CC(C3)O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1r,3s,5R,7S)-6-Tosyl-2-oxa-6-azaadamantane
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(1r,3s,5R,7S)-6-Tosyl-2-oxa-6-azaadamantane
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(1r,3s,5R,7S)-6-Tosyl-2-oxa-6-azaadamantane
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(1r,3s,5R,7S)-6-Tosyl-2-oxa-6-azaadamantane
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(1r,3s,5R,7S)-6-Tosyl-2-oxa-6-azaadamantane
Reactant of Route 6
(1r,3s,5R,7S)-6-Tosyl-2-oxa-6-azaadamantane

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